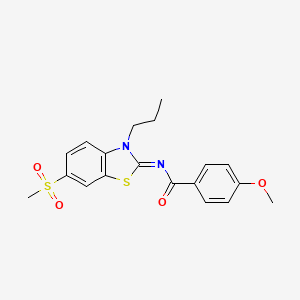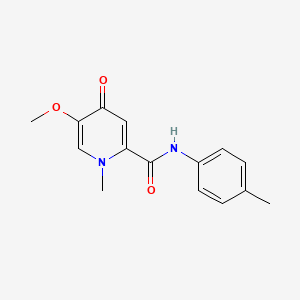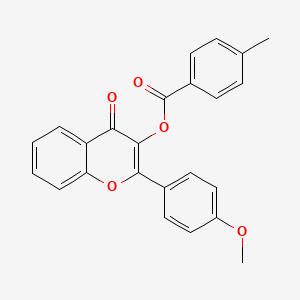
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzenecarboxylate” is a derivative of coumarin . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and other chemicals .
Molecular Structure Analysis
The compound likely has a complex molecular structure, as it contains multiple functional groups including a methoxy group, a carboxylate ester group, and a chromenone group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, coumarin derivatives can participate in reactions such as pericyclic reactions, nucleophilic substitutions, and electrophilic additions .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The title compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, has been synthesized and studied for its potential as an anticancer agent. Researchers have employed computational approaches, including molecular docking and molecular dynamics (MD) simulations, to evaluate its efficacy against breast cancer. The results indicate that this compound exhibits cytotoxic activity by inhibiting estrogen receptor alpha (ERα), making it a promising candidate for further development as an anticancer drug .
Chalcone-Salicylate Hybrid
The compound represents a novel hybrid structure combining chalcone and salicylate moieties. Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products with diverse biological activities, including anticancer properties. Salicylic acid derivatives have also shown cytotoxic effects against cancer cell lines. By merging these two pharmacophores, the title compound offers a unique scaffold for drug design and optimization .
Linker Mode Synthesis
The title compound was synthesized using a linker mode approach under reflux conditions. This method allows for the controlled assembly of different fragments, resulting in a structurally distinct hybrid compound. The spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure and provided insights into its chemical properties .
Binding Free Energy Prediction
Molecular docking studies revealed that the title compound has a more negative binding free energy than tamoxifen, a well-known breast cancer drug. This suggests strong interactions with the target protein (ERα). Additionally, MD simulations showed stable binding and minimal changes in interacting residues, supporting its potential as an effective anticancer agent .
Breast Cancer Targeting
The ERα inhibition mechanism suggests that the title compound specifically targets breast cancer cells. Its cytotoxic activity against the MCF-7 cell line underscores its potential therapeutic relevance. Further in vitro and in vivo studies are warranted to validate its efficacy and safety .
Drug Development Prospects
Given its promising properties, the title compound could serve as a starting point for designing novel anticancer agents. Researchers may explore modifications to enhance potency, selectivity, and pharmacokinetic properties. Rational drug design strategies can optimize its structure for improved bioavailability and reduced side effects .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms .
Mode of Action
It is known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Biochemical Pathways
Compounds with similar structures have been shown to impact various biochemical and pharmacological pathways .
Result of Action
Compounds with similar structures have been shown to have a wide range of biological activities .
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-7-9-17(10-8-15)24(26)29-23-21(25)19-5-3-4-6-20(19)28-22(23)16-11-13-18(27-2)14-12-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKHQIZMYNVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


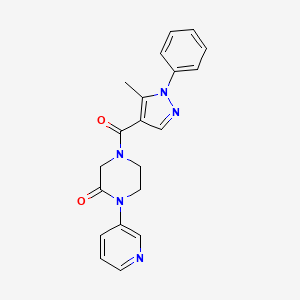
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2763581.png)
![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)
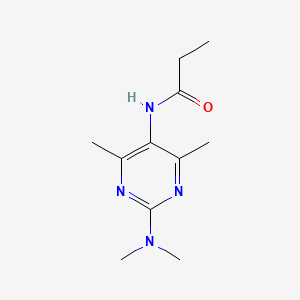
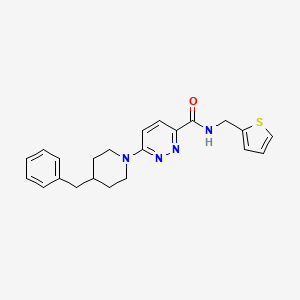



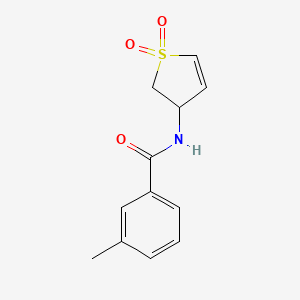
![2-[(3-Methylbutyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2763595.png)
![ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2763596.png)
